molecular formula C20H19F3N2O8S B2473511 Isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-(2-methyl-5-nitrophenylsulfonamido)phenyl)-3-oxobutanoate CAS No. 670266-84-9

Isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-(2-methyl-5-nitrophenylsulfonamido)phenyl)-3-oxobutanoate

Cat. No. B2473511
M. Wt: 504.43
InChI Key: SSYUSYIOTGCWMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-(2-methyl-5-nitrophenylsulfonamido)phenyl)-3-oxobutanoate is a useful research compound. Its molecular formula is C20H19F3N2O8S and its molecular weight is 504.43. The purity is usually 95%.
BenchChem offers high-quality Isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-(2-methyl-5-nitrophenylsulfonamido)phenyl)-3-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-(2-methyl-5-nitrophenylsulfonamido)phenyl)-3-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Molecular Structures

  • Reactions with Arylhydrazines and Nitrophenylhydrazine : Molecules like methyl 3-(2-nitrophenylhydrazono)butanoate, derived from reactions with arylhydrazines and nitrophenylhydrazine, demonstrate polarized molecular structures. These molecules form chains linked by hydrogen bonds, indicating potential applications in molecular engineering and chemistry research (Wardell, Skakle, Low, & Glidewell, 2007).

  • Synthesis of Novel Trisubstituted Ethylenes : Isopropyl esters of 2-cyano-3-phenyl-2-propenoic acid are formed through the condensation of isopropyl cyanoacetate and substituted benzoic aldehydes. These compounds have applications in polymer chemistry, particularly in copolymerization processes (Kharas et al., 2020).

  • Enantioselective Synthesis : The asymmetric synthesis of amino acids like (S)- and (R)-3-amino-4,4,4-trifluorobutanoic acid via enantioselective transamination demonstrates the compound's application in stereochemistry. This process highlights its use in synthesizing chiral molecules, which are crucial in various fields of chemical research (Soloshonok, Ohkura, & Yasumoto, 2006).

Biological Applications

  • Carbonic Anhydrase Inhibitors : Arenesulfonyl-2-imidazolidinones, incorporating moieties like isopropyl, have been tested as inhibitors of carbonic anhydrase. These compounds, due to their inhibitory properties, can be significant in biochemical and pharmacological research, especially in the study of enzymes and enzyme inhibitors (Abdel-Aziz, El-Azab, Ekinci, Şentürk, & Supuran, 2015).

  • Antioxidant Properties : The investigation of the antioxidant activities of various derivatives, such as those related to 4-hydroxycoumarin, points to potential biomedical applications. These studies are crucial in understanding the compound's role in combating oxidative stress-related cellular damage (Stanchev et al., 2009).

Material Science and Engineering

  • High-Performance Liquid Chromatography (HPLC) : The compound's derivatives have been used in the development of direct HPLC methods for enantioseparation, which is essential in the analytical chemistry sector, particularly in pharmaceutical and material sciences (Török et al., 2005).

  • Transition-Metal Complexes : The compound's derivatives, modified with pendant imidazolium salts, have been synthesized and tested as ethylene polymerization catalysts. This highlights their application in the field of organometallic chemistry and material science (Houghton et al., 2008).

Pyrotechnics and Energetic Materials

  • Energetic Compounds Research : Isopropyl derivatives have been investigated for their potential use as binders in pyrotechnics. This application is particularly relevant in materials engineering and defense research (Baum, Berkowitz, & Vinson, 1981).

properties

IUPAC Name

propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(2-methyl-5-nitrophenyl)sulfonylamino]phenyl]-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O8S/c1-10(2)33-19(28)17(18(27)20(21,22)23)14-8-12(5-7-15(14)26)24-34(31,32)16-9-13(25(29)30)6-4-11(16)3/h4-10,17,24,26H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYUSYIOTGCWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC(=C(C=C2)O)C(C(=O)C(F)(F)F)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-(2-methyl-5-nitrophenylsulfonamido)phenyl)-3-oxobutanoate

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